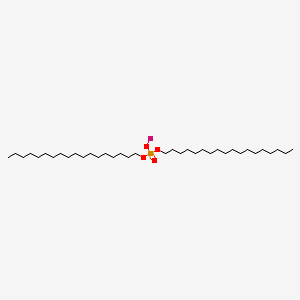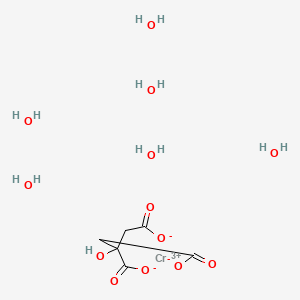
Potassium distearyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium distearyl phosphate is a chemical compound with the molecular formula C36H74KO4P. It is a potassium salt of distearyl phosphate, which is a type of organophosphate. This compound is commonly used in various industrial and cosmetic applications due to its surfactant and emulsifying properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium distearyl phosphate can be synthesized through the esterification of stearyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The reaction typically involves heating stearyl alcohol and phosphoric acid under reflux conditions to form distearyl phosphate, which is then neutralized with potassium hydroxide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves a continuous process where stearyl alcohol and phosphoric acid are fed into a reactor. The reaction mixture is then neutralized with potassium hydroxide, and the product is purified through filtration and drying processes .
Análisis De Reacciones Químicas
Types of Reactions: Potassium distearyl phosphate primarily undergoes hydrolysis and esterification reactions. It can also participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and under acidic or basic conditions, this compound can hydrolyze to form stearyl alcohol and phosphoric acid.
Esterification: Reacting with alcohols under acidic conditions can lead to the formation of various esters.
Substitution: Reacting with nucleophiles can result in the substitution of the phosphate group with other functional groups.
Major Products Formed:
Hydrolysis: Stearyl alcohol and phosphoric acid.
Esterification: Various esters depending on the alcohol used.
Substitution: Compounds with substituted phosphate groups.
Aplicaciones Científicas De Investigación
Potassium distearyl phosphate has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant and emulsifier in various chemical formulations.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Utilized in pharmaceutical formulations to enhance the solubility and stability of active ingredients.
Industry: Commonly used in cosmetics and personal care products as an emulsifying agent to stabilize formulations
Mecanismo De Acción
The mechanism of action of potassium distearyl phosphate involves its ability to reduce surface tension and stabilize emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable mixtures of oil and water. This property is particularly useful in cosmetic and pharmaceutical formulations where uniform distribution of ingredients is essential .
Comparación Con Compuestos Similares
Distearyl pentaerythritol diphosphite: Another organophosphate used as a stabilizer in polymers.
Trisnonylphenyl phosphite: Used as a stabilizer in polyolefins to protect against degradation.
Uniqueness: Potassium distearyl phosphate is unique due to its dual functionality as both a surfactant and an emulsifier. This makes it particularly valuable in applications where both properties are required, such as in cosmetics and pharmaceuticals. Its ability to form stable emulsions and enhance the solubility of active ingredients sets it apart from other similar compounds .
Propiedades
Número CAS |
4376-70-9 |
|---|---|
Fórmula molecular |
C36H74KO4P |
Peso molecular |
641.0 g/mol |
Nombre IUPAC |
potassium;dioctadecyl phosphate |
InChI |
InChI=1S/C36H75O4P.K/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h3-36H2,1-2H3,(H,37,38);/q;+1/p-1 |
Clave InChI |
UUYIGEHMMJXBBE-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCCCC.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine](/img/structure/B12769127.png)


![(2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone](/img/structure/B12769149.png)



